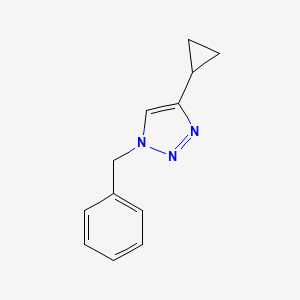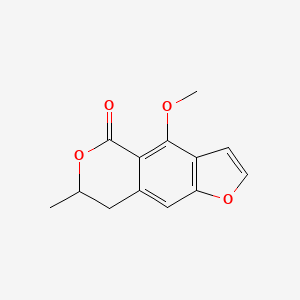
Dihydrocoriandrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydrocoriandrin belongs to the class of organic compounds known as 2-benzopyrans. These are organic aromatic compounds that 1-benzopyran, a bicyclic compound made up of a benzene ring fused to a pyran, so that the oxygen atom is at the 2-position. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in coriander and herbs and spices. This makes this compound a potential biomarker for the consumption of these food products.
Applications De Recherche Scientifique
Role in Therapy and Prevention of Cancer
Dihydrocoriandrin plays a role in a range of biochemical and molecular biological reactions in organisms. Studies have explored its potential use in therapy and prevention of various types of cancer, given its effects through nuclear receptors (Ondková, Macejová, & Brtko, 2006).
Involvement in Vitamin D Endocrine System
Research indicates significant contributions of this compound in the vitamin D endocrine system, essential for good bone health and potentially impacting broader health aspects (Norman, 2008).
Interaction with Glucocorticoid Receptors
This compound has been found to interact with glucocorticoid receptors, as seen in the study of compounds from the Australian plant Endiandra anthropophagorum (Davis et al., 2007).
Molecular Mechanism and Effects
The molecular mechanism and pleiotropic effects of this compound involve its interaction with nuclear receptors and its role in the regulation of gene activity (Christakos et al., 2016).
Implications in Breast Cancer
This compound's interaction with vitamin D receptors (VDR) has been linked to breast cancer risk, highlighting its significance in disease progression and potential therapeutic implications (Guy et al., 2004).
Noncalcemic Actions
Its noncalcemic actions, mediated through VDR, have implications in various conditions like autoimmune diseases and cancers, suggesting therapeutic applications in these areas (Nagpal, Na, & Rathnachalam, 2005).
Role in Human Muscle Tissue
Research shows that this compound receptor expression in human muscle tissue decreases with age, indicating its potential impact on muscle health and aging processes (Bischoff-Ferrari et al., 2004).
Propriétés
Numéro CAS |
116383-99-4 |
|---|---|
Formule moléculaire |
C13H12O4 |
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
4-methoxy-7-methyl-7,8-dihydrofuro[2,3-g]isochromen-5-one |
InChI |
InChI=1S/C13H12O4/c1-7-5-8-6-10-9(3-4-16-10)12(15-2)11(8)13(14)17-7/h3-4,6-7H,5H2,1-2H3 |
Clé InChI |
LJCCQQNTPLPSNX-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC3=C(C=CO3)C(=C2C(=O)O1)OC |
SMILES canonique |
CC1CC2=CC3=C(C=CO3)C(=C2C(=O)O1)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



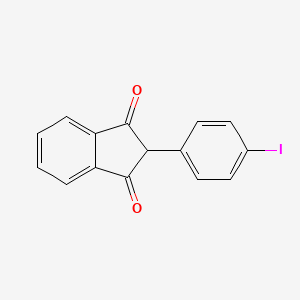

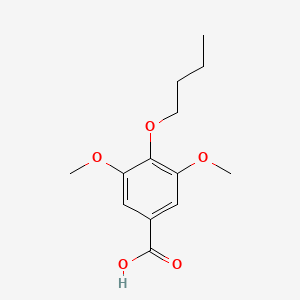
![1-Azabicyclo[2.2.2]octan-3-one, 2-methyl-, hydrochloride](/img/structure/B1650195.png)
![N-(1-{[1,1'-biphenyl]-4-yl}ethyl)-2-(1-methylidene-3-oxo-2,3-dihydro-1H-isoindol-2-yl)propanamide](/img/structure/B1650197.png)
![methyl 3-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-5-nitrobenzoate](/img/structure/B1650203.png)
![3-cyclohexaneamido-N-{3-[(cyclopropylcarbamoyl)amino]phenyl}benzamide](/img/structure/B1650204.png)
![3-[[2-[3-(cyclopropanecarbonylamino)phenoxy]acetyl]amino]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B1650206.png)
![Phenol, 4-[(2-thiazolylimino)methyl]-](/img/structure/B1650208.png)
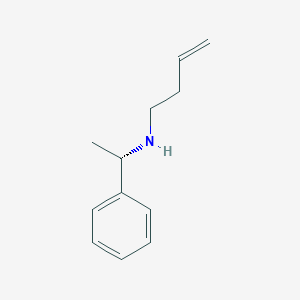
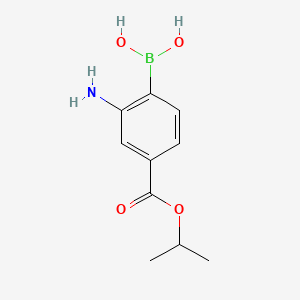
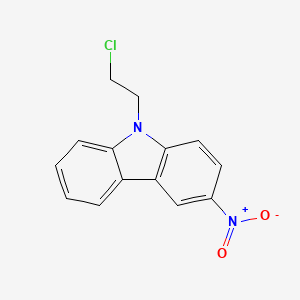
![2-[(2-bromo-4-methyl-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1650213.png)
